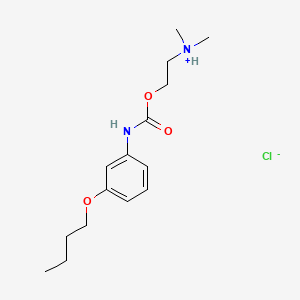
2-(Dimethylamino)ethyl m-butoxycarbanilate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylamino)ethyl m-butoxycarbanilate hydrochloride is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group, an ethyl chain, and a butoxycarbanilate moiety, making it a valuable intermediate in organic synthesis and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl m-butoxycarbanilate hydrochloride typically involves the reaction of 2-(dimethylamino)ethanol with m-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or distillation to ensure its suitability for various applications.
化学反应分析
Types of Reactions
2-(Dimethylamino)ethyl m-butoxycarbanilate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbanilates.
科学研究应用
2-(Dimethylamino)ethyl m-butoxycarbanilate hydrochloride has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, coatings, and adhesives.
作用机制
The mechanism of action of 2-(Dimethylamino)ethyl m-butoxycarbanilate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound’s structure allows it to interact with various biological pathways, making it a valuable tool in biochemical research.
相似化合物的比较
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: Known for its use in polymer synthesis and drug delivery systems.
Dimethylaminoethyl acrylate: Used in the production of copolymers and as a monomer in polymer chemistry.
Uniqueness
2-(Dimethylamino)ethyl m-butoxycarbanilate hydrochloride is unique due to its specific structure, which combines the properties of a dimethylamino group and a butoxycarbanilate moiety. This combination provides distinct reactivity and interaction profiles, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
68097-55-2 |
|---|---|
分子式 |
C15H25ClN2O3 |
分子量 |
316.82 g/mol |
IUPAC 名称 |
2-[(3-butoxyphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C15H24N2O3.ClH/c1-4-5-10-19-14-8-6-7-13(12-14)16-15(18)20-11-9-17(2)3;/h6-8,12H,4-5,9-11H2,1-3H3,(H,16,18);1H |
InChI 键 |
FIPSGDPLDKHQCL-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)OCC[NH+](C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



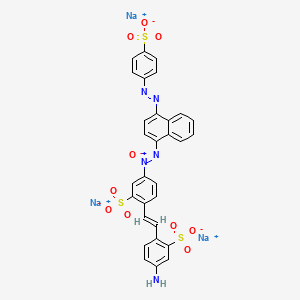


![Acetic acid, [[(diethylamino)thioxomethyl]thio]-, sodium salt](/img/structure/B13783807.png)
![11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)-, monosodium salt](/img/structure/B13783813.png)
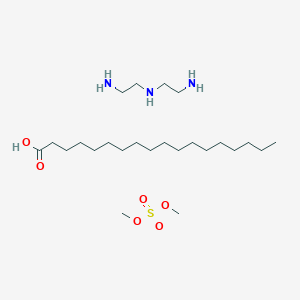
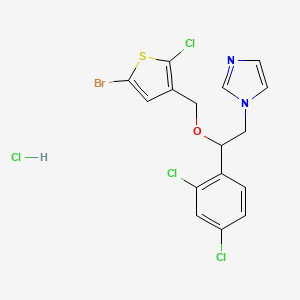

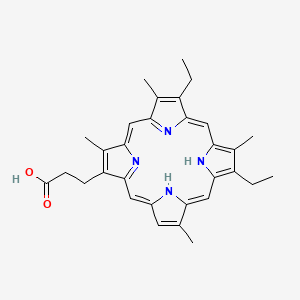
![3-Cyclobutyl-4-methyl-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13783845.png)
![1,6-Naphthyridine-4-carboxylic acid, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13783848.png)
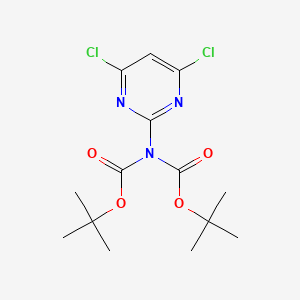
![Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate](/img/structure/B13783863.png)
